(2,6-Dimethylphenyl)(quinolin-3-yl)methanone
Description
“(2,6-Dimethylphenyl)(quinolin-3-yl)methanone” (CAS No. 1187167-47-0) is a heterocyclic aromatic ketone featuring a quinoline scaffold fused with a 2,6-dimethylphenyl group via a methanone bridge. This compound is synthesized through condensation reactions involving substituted aldehydes and aminoquinolinone precursors, typically under reflux conditions in methanol, yielding crystalline products with high purity (≥97%) .
Properties
IUPAC Name |
(2,6-dimethylphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)15-10-14-8-3-4-9-16(14)19-11-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUJKOXJYZGCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267685 | |
| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-47-0 | |
| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,6-dimethylbenzoyl chloride with quinoline-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Synthetic Routes and Key Precursors
The compound is typically synthesized via Friedel-Crafts acylation or transition metal-free coupling strategies. For example:
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Friedel-Crafts Acylation : Reacting quinoline-3-carboxylic acid derivatives with 2,6-dimethylbenzene in the presence of Lewis acids like BF₃·Et₂O (yield: 70–75%) .
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Transition Metal-Free Coupling : Aza-Michael addition of enaminones to 2-aminophenyl methanol under basic conditions, followed by cyclization (yield: 23–75%) .
Nucleophilic Acyl Substitution
The ketone group undergoes nucleophilic substitution with amines, alcohols, and thiols:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | HBTU, DMF, 25°C | Morpholino(quinolin-3-yl)methanone | 74% | |
| 2-Aminoethanol | Reflux, 100°C | Hydroxyethylamino derivative | 78% |
Mechanism : Activation of the carbonyl group by HBTU facilitates nucleophilic attack, forming amides or esters .
Electrophilic Aromatic Substitution
The quinoline ring undergoes sulfonation and nitration at the 4- and 6-positions due to electron-withdrawing effects of the ketone:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonation | SO₃, DCM, 0°C | 4-Sulfoquinolin-3-yl derivative | 65% | |
| Nitration | HNO₃, H₂SO₄, 50°C | 6-Nitroquinolin-3-yl derivative | 58% |
Regioselectivity : Directed by the meta-effect of the ketone group .
Reduction Reactions
The ketone moiety is reducible to a methylene group:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | (2,6-Dimethylphenyl)(quinolin-3-yl)methanol | 82% | |
| NaBH₄/CeCl₃ | MeOH, 25°C | Secondary alcohol | 68% |
Side Reactions : Over-reduction to alkanes is minimized using CeCl₃ as a catalyst .
Oxidation Reactions
Controlled oxidation targets the quinoline ring or methyl groups:
| Target Site | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Quinoline N-oxide | m-CPBA, DCM | Quinoline N-oxide derivative | 89% | |
| Methyl → Carboxylic | KMnO₄, H₂O, 100°C | Carboxylic acid derivative | 45% |
Limitations : Harsh conditions (e.g., KMnO₄) lead to partial decomposition .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl groups:
| Reaction Type | Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 71% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aminated quinoline derivatives | 66% |
Optimization : Ligand choice (XPhos) minimizes steric hindrance from the dimethylphenyl group .
Biological Activity and Derivatives
Derivatives exhibit pharmacological potential:
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Anticancer : Morpholino derivatives inhibit mGluR1 (IC₅₀ = 2.16 µM) .
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Antimicrobial : Sulfonamide analogs show MIC = 8 µg/mL against S. aureus.
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
(2,6-Dimethylphenyl)(quinolin-3-yl)methanone has been studied for its potential therapeutic applications, particularly in the following areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its derivatives have shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The quinoline structure is known for its presence in many biologically active molecules, making this compound a candidate for anticancer drug development. Studies have suggested that it may inhibit specific molecular pathways involved in cancer cell proliferation .
- Enzyme Inhibition : The compound has been investigated for its ability to interact with enzymes involved in critical biological processes. For instance, it may serve as an inhibitor of protein farnesyltransferase, a target in cancer therapy .
Materials Science
The unique structure of this compound allows it to be utilized in the development of new materials with specific electronic or optical properties. Its potential as a ligand for metal ions opens avenues for applications in catalysis and sensor technologies.
Synthesis of Complex Molecules
This compound serves as a versatile building block in the synthesis of more complex molecules. Researchers have explored various synthetic routes to obtain derivatives with tailored properties, enhancing its applicability in drug discovery and material development .
Antimicrobial Efficacy Study
A series of tests conducted on various quinoline derivatives, including this compound, demonstrated significant antimicrobial activity. The study focused on determining the minimum inhibitory concentration (MIC) against selected bacterial strains, revealing promising results that warrant further exploration into clinical applications.
Anticancer Activity Investigation
In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The research aimed to elucidate the compound's mechanism of action and its potential as a lead compound for further drug development targeting specific cancer types .
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
APTM (Thiophene Derivative)
APTM, a thiophene-containing analog, demonstrates potent antiproliferative activity against HCT116 colon cancer cells (IC₅₀ values in low micromolar range) due to its sulfonyl and fluorophenyl groups, which enhance cellular uptake and target binding . In contrast, the target compound’s bioactivity remains uncharacterized in the provided evidence, though its quinoline core is associated with kinase inhibition and antimicrobial properties in literature.
Quinazolinone Derivative ()
The quinazolinone analog in features a benzylsulfanyl substituent and chlorine atoms, contributing to a higher molar mass (455.4 g/mol) and density (1.30 g/cm³) compared to the target compound. Such halogenated derivatives often exhibit enhanced antimicrobial activity, though toxicity profiles may limit therapeutic use .
Morpholino Methanone ()
This morpholine-based compound (CAS 1225590-85-1) highlights the impact of heterocycle choice on physicochemical properties. Its predicted pKa of -0.10 suggests strong acidity, contrasting with the likely neutral quinoline-based target compound. Morpholine derivatives are frequently used as intermediates in drug synthesis due to their solubility and stability .
Biological Activity
(2,6-Dimethylphenyl)(quinolin-3-yl)methanone, also known as a quinoline derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a dimethylphenyl group via a methanone functional group. Its molecular formula is , which allows for various interactions with biological targets. The presence of both aromatic and heterocyclic structures contributes to its unique chemical properties, making it a subject of interest in synthetic and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Interaction : The quinoline ring system can bind to DNA and proteins, disrupting their normal functions. This property is particularly relevant for its antimicrobial and anticancer activities.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in DNA replication and repair, leading to cell death in microbial and cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant pathogens. The compound's mechanism likely involves disruption of bacterial cell processes through enzyme inhibition and DNA interaction .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells by targeting critical cellular pathways. For instance, it was found to significantly reduce the viability of Caco-2 cancer cells in experimental setups .
Case Studies and Research Findings
Several studies have detailed the synthesis, characterization, and biological evaluation of this compound:
- Synthesis and Characterization : The compound can be synthesized via various methods involving reaction conditions that favor the formation of quinoline derivatives. Techniques such as NMR spectroscopy have been employed for structural confirmation .
-
Pharmacological Evaluation :
- A study highlighted its activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) demonstrating significant efficacy .
- In another study focusing on anticancer activity, the compound was shown to exhibit cytotoxic effects on multiple cancer cell lines, including Caco-2 and A549 cells .
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Key Challenges |
|---|---|---|---|
| Arylstannane Coupling | Pd(PPh₃)₄, THF | 63–72 | Sensitivity to moisture |
| Grignard Reaction | THF, 0°C | 55–65 | Competing side reactions |
Advanced: How can stereochemical outcomes in derivatives of this compound be resolved using crystallographic data?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. For example, in a related quinolin-4(1H)-one derivative, SCXRD confirmed the axial fusion of quinoline rings (dihedral angle = 0.28°) and π-π stacking interactions (centroid distance = 3.94 Å) . Key steps:
Crystallization : Use CH₂Cl₂/di-isopropylether mixtures for slow evaporation.
Data Collection : At 113 K with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Apply SHELX-97 with H atoms refined isotropically.
Basic: What spectroscopic techniques are recommended for structural validation?
Methodological Answer:
- ¹H/¹³C NMR :
- Quinoline protons : Resonate at δ 7.23–8.25 ppm (aromatic region).
- Methyl groups : Sharp singlets at δ 2.13 ppm (2,6-dimethylphenyl) .
- ESI-HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 301.0636 for C₁₉H₁₇NO) .
Advanced: How to address discrepancies in reaction yields when using Lewis acid catalysts?
Methodological Answer:
Contradictory yields often arise from catalyst loading or solvent effects. For example:
- InCl₃ : Achieves 63% yield in microwave-assisted cyclization (360 W, 5 min) .
- Sc(OTf)₃ : Lower yields (45–50%) due to competitive decomposition.
Mitigation Strategies :- Optimize catalyst-to-substrate ratio (e.g., 20 mol% InCl₃).
- Use microwave irradiation to reduce side reactions.
Basic: What purification protocols are effective for isolating this compound?
Methodological Answer:
- Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v).
- Recrystallization : From ethanol/water (yields >90% purity) .
- HPLC : C18 column, acetonitrile/water gradient (75:25 to 95:5) for analytical validation.
Advanced: How to evaluate potential pharmacological targets using structural analogs?
Methodological Answer:
- Molecular Docking : Compare the compound’s conformation to known SERDs (Selective Estrogen Receptor Downregulators). The 2,6-dimethylphenyl group mimics hydrophobic ERα binding pockets .
- In Vitro Assays :
- ERα degradation in MCF-7 cells (IC₅₀ < 1 µM for active analogs).
- Competitive binding assays with ³H-estradiol.
Basic: What are the stability considerations for this compound under varying pH?
Methodological Answer:
- pH 1–3 (Acidic) : Protonation of quinoline nitrogen increases solubility but risks hydrolysis.
- pH 7–9 (Neutral/Basic) : Stable in anhydrous DMSO or DMF; avoid aqueous bases >pH 9 to prevent ketone degradation.
Storage : -20°C under argon, shielded from light.
Advanced: How to resolve conflicting NMR data for regioisomeric byproducts?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign coupling patterns (e.g., distinguish 2,6-dimethylphenyl vs. 3,5-substituted isomers).
- NOESY : Detect spatial proximity between methyl groups and quinoline protons.
Example : A 2,6-dimethylphenyl group shows NOE between δ 2.13 ppm (CH₃) and δ 7.03 ppm (aryl-H) .
Basic: What are the key intermediates in synthesizing this compound?
Methodological Answer:
- Quinolin-3-carbonyl chloride : Prepared via SOCl₂ treatment of quinoline-3-carboxylic acid.
- 2,6-Dimethylphenylmagnesium bromide : Generated from 1-bromo-2,6-dimethylbenzene and Mg turnings in THF .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
